![molecular formula C24H48O3 B14719148 (4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane CAS No. 10585-86-1](/img/structure/B14719148.png)
(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane is an organic compound characterized by its unique dioxolane ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of the octadecyloxy group imparts specific physical and chemical properties that make it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with an appropriate octadecyloxy-containing reagent under acidic or basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The choice of solvent, temperature, and reaction time can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation, crystallization, or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonates can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems. The octadecyloxy group can affect the compound’s solubility and membrane permeability, impacting its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Oxymethylene ethers (OMEs): These compounds share a similar ether linkage but differ in the length and structure of the alkyl groups.
Aldehydes and Ketones: Compounds with carbonyl groups that can undergo similar reactions but have different physical properties.
Uniqueness
(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane is unique due to its specific combination of a dioxolane ring and a long-chain octadecyloxy group. This combination imparts distinct physical and chemical properties, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
10585-86-1 |
|---|---|
Fórmula molecular |
C24H48O3 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
(4S)-2,2-dimethyl-4-(octadecoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C24H48O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21-23-22-26-24(2,3)27-23/h23H,4-22H2,1-3H3/t23-/m0/s1 |
Clave InChI |
PADBVTRAZHOORO-QHCPKHFHSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOC[C@H]1COC(O1)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC1COC(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


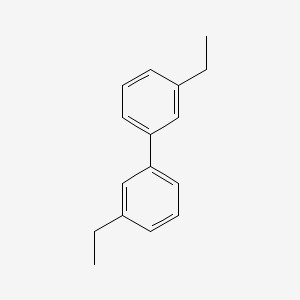
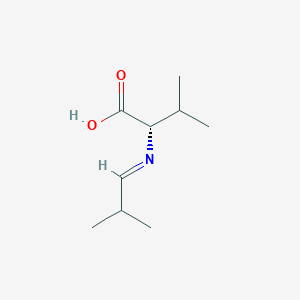


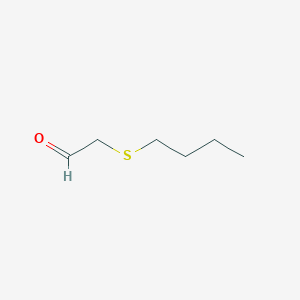

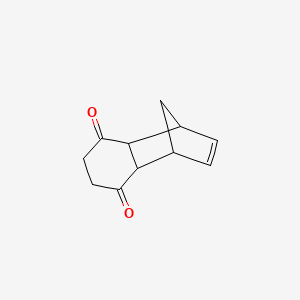
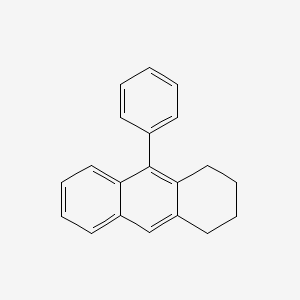
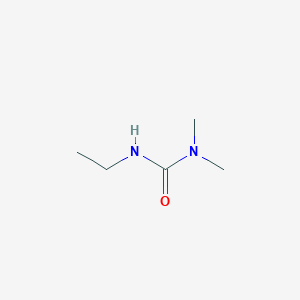
![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)
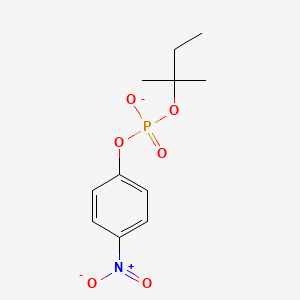
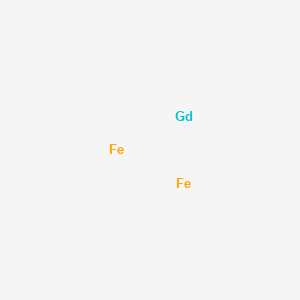
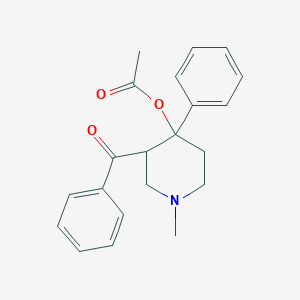
![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
